molecular formula C14H17F3N4O2 B2526316 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile CAS No. 1796935-99-3

4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile

Cat. No.: B2526316
CAS No.: 1796935-99-3
M. Wt: 330.311
InChI Key: HXQBNCBGYWBLFE-UHFFFAOYSA-N
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Description

4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile is a synthetic chemical compound belonging to the class of pyrazole derivatives. It boasts a unique molecular structure with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound's distinctive arrangement of functional groups imparts it with specific reactivity and interaction properties, making it a subject of considerable interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction of appropriate precursors. This is followed by functional group manipulations to introduce the dimethyl, trifluoroethyl, and acetyl groups. The morpholine ring and the carbonitrile group are then added in subsequent steps, involving reactions such as nucleophilic substitution and acylation under controlled conditions to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high specificity and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile undergoes a variety of chemical reactions due to its multiple functional groups:

  • Oxidation: : It can be oxidized at the pyrazole ring or the methyl groups under specific conditions.

  • Reduction: : The carbonitrile group can be reduced to an amine.

  • Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Reagents such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

  • Oxidation: : Formation of hydroxyl or ketone derivatives.

  • Reduction: : Amines as reduction products.

  • Substitution: : Varied derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules, including heterocyclic compounds and functionalized materials. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its pyrazole core is often found in molecules with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the agrochemical industry, derivatives of this compound can be used in the formulation of pesticides or herbicides due to their biological activity against pests. Additionally, its structural elements can be incorporated into materials science for developing advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile exerts its effects involves interactions at the molecular level with specific biological targets, such as enzymes or receptors. The trifluoroethyl group enhances its lipophilicity, aiding in cell membrane penetration, while the pyrazole and morpholine rings interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[3,5-dimethyl-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (lacks the trifluoroethyl group).

  • 4-{2-[3,5-dimethyl-1-(2,2,2-trichloroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (trichloroethyl instead of trifluoroethyl).

  • 4-{2-[3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (diethyl instead of dimethyl).

Uniqueness

The presence of the trifluoroethyl group distinguishes it from other pyrazole derivatives, contributing to its unique physicochemical properties such as increased metabolic stability and enhanced biological activity. Its specific arrangement of functional groups allows for targeted applications in various scientific fields, making it a versatile and valuable compound for research and industrial purposes.

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Properties

IUPAC Name

4-[2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c1-9-12(10(2)21(19-9)8-14(15,16)17)5-13(22)20-3-4-23-7-11(20)6-18/h11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQBNCBGYWBLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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